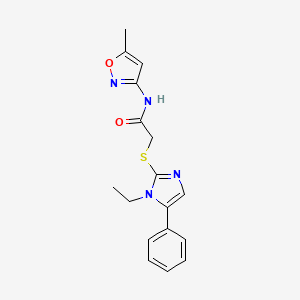
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as EPTA, is a chemical compound that has been studied for its potential use in scientific research. EPTA belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Applications
Imidazole derivatives exhibit significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents .
Antifungal Properties
Similar to their antibacterial uses, imidazole compounds can also serve as effective antifungal agents. They can be designed to disrupt the cell membrane of fungi, leading to cell death. This makes them useful in treating fungal infections, which are a significant concern in both clinical and agricultural settings .
Antitumor Activity
The structural flexibility of imidazole allows for the creation of compounds that can act as antitumor agents. These compounds can be tailored to inhibit the growth of cancer cells by interfering with cell division and proliferation. The research into imidazole derivatives as antitumor agents is ongoing, with the potential to contribute to cancer therapy .
Anti-inflammatory Effects
Imidazole derivatives have been shown to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases. This application is particularly relevant in the development of new drugs for conditions like rheumatoid arthritis .
Antiviral Capabilities
The imidazole ring is a key component in the synthesis of compounds with antiviral capabilities. These compounds can inhibit viral replication by targeting specific stages of the viral life cycle. As antiviral agents, imidazole derivatives could play a role in treating viral infections, including emerging viral diseases .
Antioxidant Potential
Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Antidiabetic Applications
Research has indicated that imidazole derivatives can be used in the management of diabetes. They may function by influencing insulin release or by improving insulin sensitivity in tissues. This application offers a promising avenue for the development of new antidiabetic medications .
Antihelmintic Use
Lastly, imidazole derivatives have been utilized as antihelmintic agents, which are drugs that expel parasitic worms (helminths) from the body. They can disrupt the energy metabolism of the worms, leading to their paralysis and death. This application is crucial in the field of veterinary medicine as well as in human health .
Propriétés
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-14(13-7-5-4-6-8-13)10-18-17(21)24-11-16(22)19-15-9-12(2)23-20-15/h4-10H,3,11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFUSNVTLCUHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
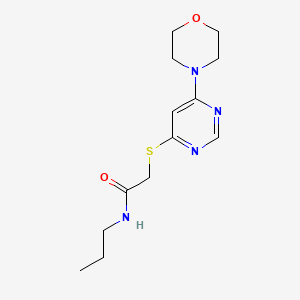
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
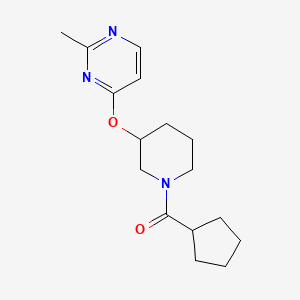
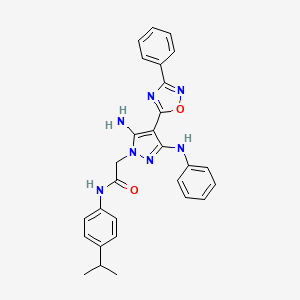
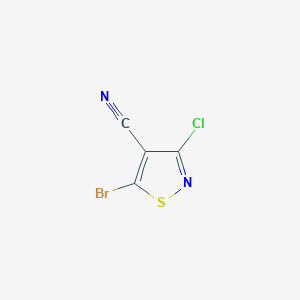
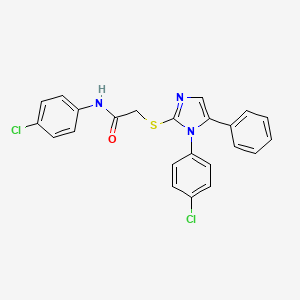
![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
